molecular formula C21H29N3O3 B11771022 3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11771022
M. Wt: 371.5 g/mol
InChI Key: GSKBNOMHRXETFC-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclohexyl ring, a dimethylamino group, and a tetrahydropyrimidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylcyclohexanone with 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea and a suitable catalyst under controlled temperature and pressure conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(cyclohexylamine): A compound with a similar cyclohexyl structure but different functional groups.

    4,4’-Diaminodicyclohexylmethane: Another compound with a cyclohexyl ring and amine groups.

    1,3-Cyclohexanebis(methylamine): Features a cyclohexyl ring with methylamine groups.

Uniqueness

3-Methylcyclohexyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a cyclohexyl ring, a dimethylamino group, and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

(3-methylcyclohexyl) 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H29N3O3/c1-13-6-5-7-17(12-13)27-20(25)18-14(2)22-21(26)23-19(18)15-8-10-16(11-9-15)24(3)4/h8-11,13,17,19H,5-7,12H2,1-4H3,(H2,22,23,26)

InChI Key

GSKBNOMHRXETFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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